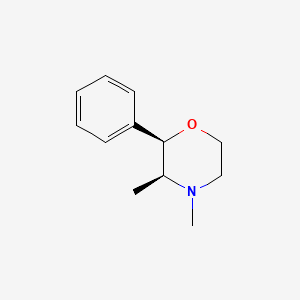

cis-3,4-Dimethyl-2-phenylmorpholine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

(2R,3S)-3,4-dimethyl-2-phenylmorpholine |

InChI |

InChI=1S/C12H17NO/c1-10-12(14-9-8-13(10)2)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3/t10-,12-/m0/s1 |

InChI Key |

MFOCDFTXLCYLKU-JQWIXIFHSA-N |

Isomeric SMILES |

C[C@H]1[C@H](OCCN1C)C2=CC=CC=C2 |

Canonical SMILES |

CC1C(OCCN1C)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Cis 3,4 Dimethyl 2 Phenylmorpholine and Its Stereoisomers

Classical Synthetic Pathways to 2-Phenylmorpholine (B1329631) Core Structures

The foundational 2-phenylmorpholine ring system can be constructed through several established synthetic routes. These methods often involve the formation of key carbon-nitrogen and carbon-oxygen bonds to close the six-membered ring.

Amino Alcohol Cyclization Routes

A primary and straightforward approach to the morpholine (B109124) ring is the cyclization of N-substituted amino alcohols. In the context of cis-3,4-Dimethyl-2-phenylmorpholine, a notable example is the acid-catalyzed cyclization of l-N-(2-hydroxyethyl)ephedrine. This reaction directly leads to the formation of d-3,4-dimethyl-2-phenylmorpholine. The synthesis of related morpholine derivatives can be achieved by reacting an appropriate amino alcohol with chloroacetyl chloride, followed by reduction of the resulting morpholinone. For instance, treatment of an amino alcohol with chloroacetyl chloride in the presence of a base like sodium hydroxide, followed by reduction of the intermediate lactam with a reducing agent such as borane (B79455) in tetrahydrofuran (B95107) (THF), affords the morpholine product. researchgate.net

Another classical method involves the reaction of N-methylethanolamine with a suitable α-haloketone, such as 2-bromopropiophenone (B137518). The initial reaction forms an amino ketone intermediate, which then undergoes a reductive cyclization, for example, using formic acid, to yield the final phendimetrazine (B1196318) product.

Epoxide-Based Ring-Closing Syntheses

Epoxides serve as versatile electrophilic partners in the synthesis of morpholine rings. The ring-opening of an epoxide with an appropriate amine is a fundamental step in constructing the β-amino alcohol backbone required for cyclization. This reaction is typically regioselective, with the nucleophilic amine attacking the less sterically hindered carbon of the epoxide. The resulting amino alcohol can then be cyclized to form the morpholine ring.

For instance, the reaction of an epoxide with an amine can be mediated by acetic acid in a metal- and solvent-free protocol, leading to the formation of β-amino alcohols in high yields and with excellent regioselectivity. rsc.org The subsequent intramolecular cyclization of the β-amino alcohol, often under acidic conditions or via activation of the hydroxyl group, yields the morpholine derivative. The use of epoxides is particularly valuable for establishing specific stereochemistries, as the ring-opening often proceeds with inversion of configuration at the attacked carbon center.

Use of Olefins, Carbohydrates, and Vinyl Sulfonium (B1226848) Salts in Morpholine Formation

Modern synthetic methods have expanded the toolkit for morpholine synthesis to include precursors like olefins, carbohydrates, and vinyl sulfonium salts. The use of olefins in morpholine synthesis often involves intramolecular cyclization reactions.

Vinyl sulfonium salts have emerged as powerful reagents for the annulation of amino alcohols to form morpholines. These salts act as synthetic equivalents of a 1,2-dielectrophile. The reaction of an amino alcohol with a vinyl sulfonium salt, such as diphenylvinylsulfonium triflate, typically proceeds under basic conditions. The amine first adds to the vinyl group in a Michael-type addition, followed by an intramolecular Williamson ether synthesis-type cyclization to furnish the morpholine ring. This method is often high-yielding and proceeds under mild conditions.

Stereoselective and Enantioselective Synthesis Approaches for this compound

The biological activity of this compound is highly dependent on its stereochemistry. Therefore, significant effort has been dedicated to the development of stereoselective and enantioselective synthetic methods.

Enzyme-Catalyzed Resolution and Enantioselective Synthesis

Biocatalysis, particularly the use of lipases, has proven to be a powerful tool for the kinetic resolution of racemic precursors to this compound. Lipases can selectively acylate one enantiomer of a racemic alcohol or amine, allowing for the separation of the two enantiomers. researchgate.netbris.ac.ukjsynthchem.comcore.ac.uknih.govchemrxiv.orgmdpi.comnih.gov

For example, the kinetic resolution of racemic alcohols that are precursors to the desired morpholine can be achieved with high enantioselectivity using lipases such as Candida antarctica lipase (B570770) B (CALB) or lipase from Pseudomonas cepacia. researchgate.netcore.ac.uk These enzymatic resolutions can be performed via transesterification reactions using an acyl donor like vinyl acetate. researchgate.net The separated enantiomerically pure precursor can then be carried forward to synthesize the desired stereoisomer of this compound. The efficiency and selectivity of these resolutions are often dependent on the specific lipase, solvent, and reaction temperature. nih.gov

Palladium-Catalyzed Cyclization Strategies

Palladium-catalyzed reactions have been instrumental in the formation of the 2-phenylmorpholine core with high stereocontrol. Intramolecular C-H arylation is a powerful strategy where a palladium catalyst facilitates the coupling of an aryl halide with a C-H bond on a tethered amine-containing side chain to form the heterocyclic ring. mdpi.com

Stereospecific Pathways via β-Lactam Intermediates

The stereospecific synthesis of substituted morpholines can be conceptually approached through the ring expansion of appropriately substituted β-lactams (azetidin-2-ones). While a direct, documented synthesis of this compound from a β-lactam intermediate is not prevalent in the literature, a plausible synthetic pathway can be proposed based on established β-lactam chemistry.

The core principle of this strategy involves the construction of a β-lactam ring with the desired relative stereochemistry at the C3 and C4 positions, which will ultimately correspond to the C2 and C3 positions of the morpholine ring. A subsequent ring expansion by incorporating an oxygen atom would lead to the final morpholine structure.

A hypothetical retrosynthetic analysis is outlined below:

Target Molecule Disconnection: The morpholine ring of this compound can be disconnected at the C-O bond, revealing a substituted amino alcohol precursor. A more strategic disconnection for a β-lactam based synthesis involves breaking the N-C6 and C5-O bonds, pointing towards a 3-hydroxy-4-substituted-azetidin-2-one intermediate.

Proposed Forward Synthesis:

Step 1: Stereoselective β-Lactam Formation: The synthesis would commence with the Staudinger cycloaddition of a ketene (B1206846) and an imine. To achieve the cis-stereochemistry, a chiral auxiliary or a stereodirecting group on either the ketene or the imine would be crucial. For instance, the reaction between a phenyl-substituted ketene and an imine derived from acetaldehyde (B116499) and methylamine (B109427) could be employed. The stereochemical outcome of this [2+2] cycloaddition is highly dependent on the reaction conditions and the nature of the reactants.

Step 2: Introduction of the Hydroxymethyl Group: The resulting β-lactam would then need to be functionalized at the C3 position to introduce a hydroxymethyl group. This could potentially be achieved through a stereoselective aldol (B89426) condensation with formaldehyde, followed by reduction of the resulting aldehyde.

Step 3: Ring Expansion: The key step would be the ring expansion of the 3-hydroxymethyl-β-lactam to the morpholin-3-one (B89469). This transformation could be envisioned to occur under acidic or basic conditions, promoting an intramolecular cyclization where the hydroxyl group attacks the carbonyl carbon of the β-lactam, leading to the cleavage of the N1-C2 bond and formation of the six-membered ring.

Step 4: Reduction: Finally, reduction of the lactone functionality in the morpholin-3-one would yield the desired this compound.

This proposed pathway, while theoretically sound, would require significant experimental optimization to control the stereochemistry at each step and to achieve viable yields. The stability of the intermediates and the regioselectivity of the ring-opening and closing reactions would be critical challenges to overcome.

Photoinduced One-Electron Reductive β-Activation for Stereoselective C-C Bond Formation

Photochemical methods offer powerful tools for the formation of carbon-carbon bonds under mild conditions. A speculative approach for the stereoselective synthesis of this compound could involve a photoinduced one-electron reductive β-activation strategy. This method would rely on the generation of a radical intermediate at the β-position of an enolate or a related species, followed by a stereoselective C-C bond formation.

A potential, though not yet reported, synthetic route could be conceptualized as follows:

Precursor Synthesis: A suitable precursor would be an α,β-unsaturated ester or amide derived from a phenyl-substituted acrylic acid and an amino alcohol. For the synthesis of this compound, the amino alcohol would be N-methylethanolamine.

Photoinduced Reductive Activation: The core of this proposed synthesis would be the photoinduced single-electron transfer (SET) to the α,β-unsaturated system. In the presence of a photosensitizer and a sacrificial electron donor, the precursor would be excited, leading to the formation of a radical anion.

Stereoselective C-C Bond Formation: The radical anion would then undergo a stereoselective cyclization. The stereochemistry of the newly formed C-C bond would be influenced by the existing stereocenter (if any) and the reaction conditions. The cyclization would result in a six-membered ring radical intermediate.

Radical Quenching and Final Product Formation: The cyclic radical would then be quenched by a hydrogen atom donor to yield the morpholine ring. Subsequent functional group manipulations, if necessary, would lead to the final target molecule.

The success of this hypothetical pathway would hinge on several factors, including the efficiency of the photoinduced electron transfer, the control of stereoselectivity during the radical cyclization, and the suppression of unwanted side reactions. While photoinduced methods for C-C bond formation are well-established, their application to the stereoselective synthesis of highly substituted morpholines like this compound remains an area for future research.

Derivatization Strategies for this compound Analogues

The modification of the this compound scaffold is a key strategy for exploring structure-activity relationships and developing new compounds with tailored properties. These derivatization strategies focus on the synthesis of positional isomers, the introduction of various alkyl and aryl substituents, the incorporation of other heterocyclic rings, and the creation of bridged systems.

Synthesis of Positional Isomers and Alkyl/Aryl Substituted Derivatives

The synthesis of positional isomers and substituted derivatives of this compound allows for a systematic investigation of how the placement and nature of substituents affect the molecule's properties.

A common approach for synthesizing positional isomers, such as 4-methylphenmetrazine (4-MPM), involves a multi-step synthesis starting from a substituted propiophenone. For example, the synthesis of 2-, 3-, and 4-methylphenmetrazine isomers has been reported, providing a clear pathway for obtaining these derivatives. wikipedia.org

General Synthetic Scheme for Methylphenmetrazine (MPM) Isomers:

Bromination: The synthesis typically begins with the bromination of the corresponding methylpropiophenone (e.g., 4-methylpropiophenone) to yield a 2-bromo-1-(methylphenyl)propan-1-one. wikipedia.org

Reaction with Ethanolamine: The resulting α-bromoketone is then reacted with ethanolamine. This step leads to the formation of an intermediate that can cyclize.

Cyclization and Reduction: The intermediate undergoes cyclization, often under acidic conditions, to form a morpholinone. Subsequent reduction of the morpholinone yields the final methylphenmetrazine isomer.

This methodology can be adapted to introduce a variety of alkyl and aryl substituents on the phenyl ring by starting with the appropriately substituted propiophenone.

Table 1: Examples of Synthesized Positional Isomers and Substituted Derivatives

| Compound Name | Starting Material (Propiophenone) | Reference |

| 2-Methylphenmetrazine (2-MPM) | 2-Methylpropiophenone | wikipedia.org |

| 3-Methylphenmetrazine (3-MPM) | 3-Methylpropiophenone | wikipedia.org |

| 4-Methylphenmetrazine (4-MPM) | 4-Methylpropiophenone | wikipedia.org |

Aryl substitutions on the phenyl ring can be achieved using similar synthetic strategies, starting from aryl-substituted propiophenones. The choice of the starting material directly dictates the final substitution pattern on the phenylmorpholine scaffold.

Incorporation of Distinct Heterocyclic Moieties (e.g., Benzimidazole (B57391), Thiazole)

The fusion or linkage of the morpholine ring to other heterocyclic systems, such as benzimidazole or thiazole (B1198619), can significantly alter the biological activity profile of the resulting hybrid molecules.

Synthesis of Benzimidazole-Containing Morpholine Analogues:

The synthesis of morpholine-fused benzimidazoles can be achieved through a diastereoselective route starting from a chiral benzimidazole precursor. For instance, chiral morpholino[4,3-a]benzimidazole derivatives have been synthesized from (S)-(-)-2-(α-hydroxyethyl)-benzimidazole and phenacyl bromide derivatives. google.com This substrate-controlled approach allows for the creation of enantiomerically enriched products with two new chiral centers. google.com

Another strategy involves the synthesis of benzimidazole derivatives with a morpholine substituent attached to the benzimidazole core. This can be accomplished through a multi-step synthesis involving the initial formation of the benzimidazole ring followed by the introduction of the morpholine moiety. nih.govchemicalbook.com

Synthesis of Thiazole-Containing Morpholine Analogues:

The incorporation of a thiazole ring can be achieved by synthesizing morpholine derivatives that bear a thiazole substituent. One reported method involves a two-step process:

Thiourea (B124793) Formation: Reaction of a substituted morpholine with a thiocyanate (B1210189) to form a thiourea derivative. google.com

Thiazole Ring Formation: Cyclization of the thiourea with an α-haloketone to form the thiazole ring. google.com

This approach allows for the synthesis of a series of thiazole-substituted morpholine derivatives with varying substituents on both the thiazole and morpholine rings. google.com

Table 2: Examples of Heterocyclic Moieties Incorporated into Morpholine Analogues

| Heterocyclic Moiety | Synthetic Strategy | Key Intermediates | Reference |

| Benzimidazole | Diastereoselective cyclization | (S)-(-)-2-(α-hydroxyethyl)-benzimidazole, Phenacyl bromides | google.com |

| Benzimidazole | Multi-step synthesis | Substituted o-phenylenediamines, Aldehydes with morpholine | nih.govchemicalbook.com |

| Thiazole | Two-step synthesis | Morpholine-derived thiourea, α-haloketones | google.com |

Preparation of Bridged Morpholine Systems

The synthesis of bridged morpholine systems introduces conformational constraints and can lead to compounds with unique biological activities. While the direct synthesis of bridged systems from this compound is not widely documented, general strategies for the synthesis of bridged morpholines can be adapted.

A concise and practical synthesis of 8-oxa-3-aza-bicyclo[3.2.1]octane, a bridged morpholine system, has been described starting from furan-2,5-dicarboxylic acid. This approach involves the formation of the bicyclic core through a key cyclization step.

A plausible strategy for preparing bridged systems from a substituted morpholine precursor could involve an intramolecular cyclization reaction. For example, a suitably functionalized morpholine derivative, with reactive groups at appropriate positions, could be induced to form a bridge across the morpholine ring.

Conceptual Pathway for Bridged Morpholine Synthesis:

Functionalization: Introduction of two reactive functional groups onto the morpholine ring of a precursor molecule. For instance, a diol or a diamine could be synthesized.

Intramolecular Cyclization: Reaction of the difunctionalized morpholine with a suitable bridging agent to form the bicyclic system. For example, a dihaloalkane could be used to bridge two hydroxyl or amino groups.

The feasibility of this approach would depend on the reactivity of the functional groups and the conformational preferences of the morpholine ring, which would govern the ease of the intramolecular cyclization.

Stereochemistry and Conformational Analysis of Cis 3,4 Dimethyl 2 Phenylmorpholine

Determination of Absolute and Relative Stereochemistry

The precise spatial arrangement of atoms in d-(+)-phendimetrazine has been established through various spectroscopic techniques, each providing critical pieces of evidence to construct a complete molecular picture.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration Assignment

¹³C NMR spectroscopy has been instrumental in assigning the stereochemistry of phendimetrazine (B1196318), particularly in solution. Studies of its mesylate analogue have identified the presence of two diastereomers in solution, differing in the orientation of the N-methyl group. bgu.ac.il The major isomer, present in a roughly 17:1 ratio, and the minor isomer both exhibit a chair conformation. bgu.ac.il

The assignment of the N-methyl group's orientation (axial vs. equatorial) is a key finding from ¹³C NMR analysis. In the minor species, an axial N-methyl group induces a characteristic upfield shift (a move to a lower ppm value) in the chemical shifts of the ring carbons that are in a gauche relationship to it. bgu.ac.il This phenomenon, known as the γ-gauche effect, is a well-established principle in NMR spectroscopy where a substituent causes steric polarization of the C-H bonds on a carbon three bonds away, increasing its shielding and shifting its resonance upfield. This observation was critical in assigning the minor isomer as the one possessing the axial N-methyl group. bgu.ac.il Furthermore, the chemical shifts observed in solid-state cross-polarization magic angle spinning (CP-MAS) ¹³C NMR of phendimetrazine bitartrate (B1229483) align with those of the major solution-state isomer, confirming the equatorial N-methyl conformation in the solid state as well. bgu.ac.il

¹H NMR Spectroscopy for Stereochemical Elucidation

Proton NMR (¹H NMR) provides definitive evidence for the relative stereochemistry of the substituents on the morpholine (B109124) ring. Analysis of the mesylate analogue of phendimetrazine in solution revealed large, antiperiplanar vicinal coupling constants (J-values) between the protons at C2 and C3, as well as between other adjacent protons on the ring. bgu.ac.il

An antiperiplanar relationship, corresponding to a dihedral angle of approximately 180°, occurs when two adjacent protons are trans to one another and lie in the same plane. This arrangement is characteristic of a chair conformation where both protons occupy axial positions. For phendimetrazine, the large coupling constant between the C2 and C3 protons indicates they are trans-diaxial. This necessitates that the substituents attached to C2 (phenyl) and C3 (methyl) are in a trans-diequatorial orientation to each other. bgu.ac.il This confirms the cis relationship of the substituents as defined by the (2S,3S) configuration in the preferred chair form.

Conformational Preferences and Dynamics

The morpholine ring of cis-3,4-Dimethyl-2-phenylmorpholine is not planar and, like cyclohexane, adopts a puckered chair conformation to minimize steric and torsional strain.

Analysis of Preferred Chair Conformations

Spectroscopic evidence overwhelmingly indicates that this compound exists predominantly in a chair conformation. bgu.ac.il For the (2S,3S) isomer, this conformation places the large phenyl group at C2 and the methyl group at C3 in equatorial positions to minimize destabilizing 1,3-diaxial interactions. bgu.ac.il

Further conformational complexity arises from the nitrogen atom, which can undergo inversion, and the orientation of its methyl substituent. NMR studies have shown that two primary conformations exist in equilibrium in solution, with the major conformer having the N-methyl group in an equatorial position and the minor conformer having it in an axial position. bgu.ac.il The equatorial orientation is significantly more stable, as reflected by the approximately 17:1 ratio of the two isomers observed in solution. bgu.ac.il

| Feature | Major Isomer | Minor Isomer | Supporting Evidence |

|---|---|---|---|

| Ring Conformation | Chair | Chair | Antiperiplanar ¹H-¹H coupling constants |

| C2-Phenyl Orientation | Equatorial | Equatorial | Large J-value for H2-H3 coupling |

| C3-Methyl Orientation | Equatorial | Equatorial | Large J-value for H2-H3 coupling |

| N4-Methyl Orientation | Equatorial | Axial | ¹³C NMR γ-gauche effect |

| Relative Abundance | ~94% | ~6% | Integration of NMR signals |

Investigation of Substituent-Induced Chemical Shift Additivity Relationships

The analysis of substituent-induced chemical shifts is a powerful tool for conformational analysis, and its application is evident in the study of phendimetrazine isomers. The difference in the ¹³C NMR chemical shifts between the major (equatorial N-methyl) and minor (axial N-methyl) isomers provides a clear example of these relationships. bgu.ac.il

Specifically, the assignment of the minor species was confirmed by observing the γ-gauche effect. The axial N-methyl group in the minor isomer is gauche to the axial protons on carbons C2 and C6. This steric interaction leads to an increase in electron density (shielding) at the C2 and C6 carbons. Consequently, the ¹³C NMR signals for these carbons in the minor isomer are shifted upfield (to a lower chemical shift) compared to the same carbons in the major isomer, where the N-methyl group is equatorial and does not induce this effect. bgu.ac.il The N-methyl carbon itself also experiences an upfield shift when in the more sterically hindered axial position. bgu.ac.il This predictable shielding effect is a classic example of how substituent-induced chemical shift relationships are used to elucidate conformational details.

Steric Course of Nitrogen Quaternization Reactions

The quaternization of the nitrogen atom in the morpholine ring of this compound is a key reaction that is significantly influenced by the compound's stereochemistry. Research has established that this compound, like its trans isomer, preferentially adopts a chair conformation. cdnsciencepub.com This conformational preference dictates the trajectory of approaching electrophiles, such as in alkylation reactions to form a quaternary ammonium (B1175870) salt.

The axial approach is favored despite the potential for steric hindrance. In the cis-isomer, the 3-methyl group and the 2-phenyl group are on the same side of the morpholine ring. The chair conformation orients these substituents in a pseudo-equatorial and equatorial fashion, respectively, to minimize steric strain. However, the approach of an electrophile towards the nitrogen lone pair is less sterically hindered from the axial face compared to the equatorial face, which is encumbered by the substituents on the nitrogen and the adjacent carbon atoms.

The stability of the cis-isomer is noted to be lower than that of the trans-isomer. cdnsciencepub.com This is attributed to a destabilizing nonbonded interaction between the adjacent phenyl and 3-methyl groups in the cis configuration. cdnsciencepub.com This inherent steric strain in the starting material can influence the transition state energy of the quaternization reaction.

A summary of the key findings regarding the nitrogen quaternization is presented in the table below:

| Feature | Description | Source |

| Preferred Conformation | Chair | cdnsciencepub.com |

| Quaternization Attack | Preferentially Axial | cdnsciencepub.com |

| Analytical Method | 13C-NMR with Deuterium (B1214612) Labeling | cdnsciencepub.com |

| Key Steric Influence | γ-gauche effect | cdnsciencepub.com |

Influence of Stereoisomerism on Molecular Interactions

A primary consequence of the cis stereochemistry is the presence of a notable nonbonded interaction between the phenyl group at the C-2 position and the methyl group at the C-3 position. cdnsciencepub.com This steric repulsion destabilizes the cis-isomer relative to the trans-isomer, where these groups are on opposite faces of the ring and thus further apart. cdnsciencepub.com This inherent strain is reflected in the compound's thermodynamic properties and can affect its binding affinity to biological targets.

Further evidence of this intramolecular steric interaction can be observed in the NMR spectrum of the cis-isomer. Upfield shifts in the signals for the ortho- and meta-carbons of the phenyl ring are observed when compared to the trans-isomer, indicating a greater degree of shielding due to the proximity of the 3-methyl group. cdnsciencepub.com The interaction between the 3-methyl group and the axial proton at the C-5 position is also more pronounced, likely due to additional steric compression from the adjacent phenyl group. cdnsciencepub.com

The table below summarizes the influence of stereoisomerism on molecular interactions:

| Aspect | Influence of cis-Stereoisomerism | Source |

| Intramolecular Interactions | Destabilizing nonbonded interaction between the C-2 phenyl and C-3 methyl groups. | cdnsciencepub.com |

| Relative Stability | Less stable than the trans-isomer. | cdnsciencepub.com |

| NMR Spectroscopy | Upfield shift of phenyl ring carbons (C-o and C-m) and increased interaction between the 3-methyl group and C-5 axial proton. | cdnsciencepub.com |

| Intermolecular Interactions | Altered molecular shape affecting crystal packing, solubility, and receptor binding compared to the trans-isomer. |

Structure Activity Relationships Sar of Cis 3,4 Dimethyl 2 Phenylmorpholine Analogues

Elucidation of Pharmacophore Requirements for Molecular Target Interactions

The essential pharmacophore for the biological activity of cis-3,4-Dimethyl-2-phenylmorpholine and its analogues consists of the morpholine (B109124) ring and the phenyl group. The morpholine scaffold is a common feature in many biologically active compounds. sci-hub.seresearchgate.net For phenylmorpholine derivatives, the key interactions with molecular targets, such as monoamine transporters, are governed by these core structures. wikipedia.orgnih.gov

Impact of Stereochemistry on Molecular Recognition and Binding Affinity

Stereochemistry is a crucial determinant of the biological activity of phenylmorpholine derivatives, profoundly influencing their recognition and binding at molecular targets. nih.gov The this compound molecule, also known as phendimetrazine (B1196318), has two chiral centers, leading to the possibility of multiple stereoisomers. nih.govnih.gov

Table 1: Stereoisomers of 3,4-Dimethyl-2-phenylmorpholine and Their Configurations This table is for illustrative purposes to show the different possible stereoisomers.

| Isomer Configuration | Trivial Name | Chirality at C2 | Chirality at C3 |

|---|---|---|---|

| (2S, 3S) | (+)-Phendimetrazine | S | S |

| (2R, 3R) | (-)-Phendimetrazine | R | R |

| (2S, 3R) | trans-isomer | S | R |

| (2R, 3S) | trans-isomer | R | S |

Effects of Aryl/Aryloxy Ring Substitution on Biological Activities

Modifications to the aryl (phenyl) ring of the 2-phenylmorpholine (B1329631) scaffold have a profound impact on biological activity and selectivity. nih.gov Structure-activity relationship studies have explored a range of substitutions on the phenyl ring to optimize potency and modulate effects on different monoamine transporters. wikipedia.orggoogle.com

The position and nature of the substituent on the phenyl ring are critical. For example, the introduction of halogen atoms such as fluorine or chlorine, or small alkyl groups like methyl, can significantly alter the compound's interaction with its target. wikipedia.orgnih.gov Studies on related compounds have shown that substitution at the meta or para positions of the phenyl ring is often favored. google.com For instance, 3-fluorophenmetrazine (B1651833) and 4-fluorophenmetrazine (B12746894) are well-known derivatives with distinct activity profiles compared to the unsubstituted parent compound. wikipedia.org The electronic properties (electron-donating or electron-withdrawing) and the size of the substituent influence the binding affinity and functional activity at dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) transporters.

Table 2: Illustrative Effects of Phenyl Ring Substitution on Phenylmorpholine Analogues

| Substituent | Position on Phenyl Ring | General Effect on Activity |

|---|---|---|

| Fluorine (F) | 3- (meta) | Modulates monoamine transporter activity |

| Fluorine (F) | 4- (para) | Potent monoamine transporter activity |

| Chlorine (Cl) | 3- (meta) | Alters selectivity and potency |

| Methyl (CH₃) | 4- (para) | Investigated as a new psychoactive substance |

Role of Peripheral Modifications on Enzyme Inhibition Profiles

Peripheral modifications, referring to substitutions on the morpholine ring itself (excluding the N-alkylation), play a significant role in defining the enzyme and transporter inhibition profiles of these analogues. The core structure of this compound features methyl groups at the C-3 and C-4 positions. The presence and nature of these alkyl groups are key to its activity. nih.gov

For instance, the C-3 methyl group is a defining feature. In related series of inhibitors, extending the C-3 methyl group to a C-3 ethyl group was found to decrease potency, suggesting a spatially constrained binding pocket at the active site. nih.gov Conversely, introducing a hydroxymethyl group at the C-3 position has been shown to enhance inhibitory activity in some cases, likely due to the formation of a hydrogen bond with an amino acid residue at the active site. nih.gov This indicates that not just the size, but also the chemical nature of the substituent is important. Comparing analogues like 2-phenyl-3,5-dimethylmorpholine (PDM-35) or 2-phenyl-3,6-dimethylmorpholine (B1438228) with phendimetrazine reveals that the location of methyl groups on the morpholine ring significantly influences the pharmacological profile. wikipedia.org

Table 3: Impact of Morpholine Ring Modifications on Biological Activity

| Compound Name | Key Modification | Impact on Activity |

|---|---|---|

| Phenmetrazine | 3-methyl | Parent compound, active as a monoamine releaser |

| Phendimetrazine | 3,4-dimethyl | Often considered a prodrug to phenmetrazine |

| PDM-35 | 3,5-dimethyl | Stimulant and anorectic effects |

| 3-Ethyl-THIQ (analogue) | 3-ethyl | Diminished potency compared to 3-methyl analogue |

| 3-Hydroxymethyl-THIQ (analogue) | 3-hydroxymethyl | Enhanced potency, suggesting H-bond interaction |

Comparative SAR Studies with Other Phenylmorpholine Derivatives

Comparing the structure-activity relationships of this compound (phendimetrazine) with other phenylmorpholine derivatives provides a broader understanding of this chemical class. Phendimetrazine is the N-methylated analogue of phenmetrazine (3-methyl-2-phenylmorpholine) and is thought to exert its effects primarily after being converted to phenmetrazine in the body. wikipedia.orggoogle.com

Phenmetrazine itself is a potent norepinephrine and dopamine releasing agent. google.com The addition of the N-methyl group in phendimetrazine alters its properties. Other derivatives have been synthesized to explore the SAR further. For example, 2-phenyl-3,5-dimethylmorpholine (PDM-35) is another analogue with stimulant effects. wikipedia.org

Aryl-substituted derivatives such as 3-fluorophenmetrazine (3-FPM) and 4-fluorophenmetrazine (4-FPM) demonstrate how substitutions on the phenyl ring can fine-tune activity. wikipedia.org These substitutions can alter the potency and selectivity of the compound for the different monoamine transporters. More complex derivatives, such as manifaxine (B1676021) and radafaxine, which feature additional structural modifications, have also been developed, further expanding the chemical space of this class. wikipedia.org These comparative studies are essential for designing new compounds with specific desired pharmacological profiles, such as for use as anorectics or for the treatment of ADHD. wikipedia.org

Table 4: Comparative Overview of Selected Phenylmorpholine Derivatives

| Compound | Key Structural Features | Primary Biological Action |

|---|---|---|

| Phenmetrazine | 2-phenyl, 3-methyl-morpholine | Norepinephrine-dopamine releasing agent |

| Phendimetrazine | 2-phenyl, 3,4-dimethyl-morpholine | Prodrug to phenmetrazine, anorectic |

| 4-Fluorophenmetrazine | 4-fluoro-phenyl, 3-methyl-morpholine | Monoamine releasing agent |

| PDM-35 | 2-phenyl, 3,5-dimethyl-morpholine | Stimulant, anorectic |

| Manifaxine | 3,5-difluorophenyl, 3,5-dimethyl-morpholin-2-ol | More complex derivative |

Molecular Pharmacology and Biochemical Mechanisms of Action Non Clinical

Monoamine Neurotransmitter Transporter Interactions

Studies using rat brain synaptosomes and electrophysiological assays have elucidated the distinct roles of phendimetrazine (B1196318) and its metabolites at the dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) transporters. The parent compound itself demonstrates some activity, but its N-demethylated metabolite, phenmetrazine, is significantly more potent.

Phendimetrazine's interaction with the dopamine transporter (DAT) is characterized by a dual mechanism. The parent compound, cis-3,4-Dimethyl-2-phenylmorpholine, functions as a DAT inhibitor. nih.gov Electrophysiological studies have shown that phendimetrazine blocks the basal current of the human dopamine transporter (hDAT), a characteristic of transporter inhibitors. nih.gov This action is distinct from its primary metabolite, phenmetrazine.

The N-demethylated metabolite, phenmetrazine (specifically the trans-isomer), acts as a potent substrate and releaser at the DAT, inducing an inward current in DAT-expressing oocytes. nih.govnih.gov In rat brain synaptosomes, phenmetrazine was found to be a potent releaser of [³H]dopamine with an EC₅₀ value of 131 nM. nih.gov Another metabolite, pseudophenmetrazine (the cis-N-demethylated form), is a comparatively weak DAT uptake inhibitor, with an IC₅₀ value of 2630 nM. nih.gov In vivo microdialysis studies in rats have confirmed that while phendimetrazine has minimal effect on its own, its administration leads to elevated extracellular dopamine levels, an effect attributed to its metabolic conversion to phenmetrazine. nih.gov This suggests a therapeutic mechanism involving initial DAT inhibition by the parent drug, followed by dopamine release mediated by its active metabolite. nih.gov

The most potent pharmacological action of phendimetrazine's metabolites is observed at the norepinephrine transporter (NET). nih.gov While phendimetrazine itself shows no significant direct effect on norepinephrine uptake or release in synaptosome assays, its metabolite phenmetrazine is a highly potent norepinephrine-releasing agent. nih.gov

In studies using rat brain synaptosomes, the trans-N-demethylated metabolite, phenmetrazine, demonstrated a high potency for releasing [³H]norepinephrine, with an EC₅₀ value of 50 nM. nih.gov The cis-N-demethylated metabolite, pseudophenmetrazine, was also active but substantially less potent, with a norepinephrine release EC₅₀ value of 514 nM. nih.gov Phendimetrazine is considered a norepinephrine-dopamine releasing agent (NDRA), an action primarily driven by its conversion to phenmetrazine. drugbank.com

In contrast to its significant effects on dopamine and norepinephrine transporters, this compound and its metabolites exhibit weak to negligible activity at the serotonin transporter (SERT). nih.gov In vitro assays measuring the uptake and release of [³H]serotonin in rat brain synaptosomes found that all tested compounds, including phendimetrazine and its metabolites, were either inactive or very weak. nih.gov

Table 1: In Vitro Activity of Phendimetrazine Metabolites at Monoamine Transporters

| Compound | Assay | DAT (EC₅₀/IC₅₀, nM) | NET (EC₅₀/IC₅₀, nM) | SERT (EC₅₀/IC₅₀, nM) |

|---|---|---|---|---|

| Phenmetrazine | Release (EC₅₀) | 131 nih.gov | 50 nih.gov | Inactive nih.gov |

| Pseudophenmetrazine | Release (EC₅₀) | - | 514 nih.gov | Inactive nih.gov |

| Pseudophenmetrazine | Uptake Inhibition (IC₅₀) | 2630 nih.gov | - | Inactive nih.gov |

Enzyme Inhibition Studies

The interaction of this compound with various enzyme systems has been evaluated, primarily in the context of potential drug-drug interactions rather than direct therapeutic mechanisms.

There is no scientific evidence from available studies to suggest that this compound or its metabolites are inhibitors of carbonic anhydrase isoforms, including CA-II. nih.govnih.gov The known inhibitors of this enzyme class are typically characterized by a sulfonamide moiety, which is structurally absent in phendimetrazine. nih.gov

Current research has not demonstrated that this compound acts as a direct inhibitor of acetylcholinesterase (AChE) or monoamine oxidase (MAO) enzymes. However, a clinically significant pharmacodynamic interaction exists with monoamine oxidase inhibitors (MAOIs). The administration of phendimetrazine is contraindicated during or within 14 days of treatment with MAOIs. drugs.com This is due to the risk of a hypertensive crisis, which can occur because phendimetrazine's mechanism of increasing synaptic levels of dopamine and norepinephrine is dangerously potentiated when their metabolic degradation by MAO is blocked. drugbank.comdrugs.com

Table of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | Phendimetrazine, PDM |

| Phenmetrazine | PM |

| Pseudophenmetrazine | - |

| Dopamine | DA |

| Norepinephrine | NE |

| Serotonin | 5-HT |

| Acetazolamide | ATZ |

Cyclooxygenase (COX-1, COX-2) Enzyme Inhibition

There is currently no publicly available scientific literature or data detailing the inhibitory activity of this compound on the cyclooxygenase enzymes, COX-1 and COX-2. These enzymes are key to the inflammatory process and are the primary targets for nonsteroidal anti-inflammatory drugs (NSAIDs). While extensive research exists on various compounds as COX inhibitors, the specific interaction of this compound with these enzymes has not been reported.

Kinase Inhibition Profiles

Specific kinase inhibition profiles for this compound are not documented in the available scientific literature. Kinases are a large family of enzymes that play critical roles in cell signaling and are important targets in drug discovery, particularly in oncology. While a study has identified a derivative containing a cis-2,6-dimethylmorpholino moiety as a potent inhibitor of Polo-like kinase 4 (PLK4), this does not directly imply activity for this compound. Further investigation is required to determine if this compound exhibits any inhibitory activity against protein kinases.

Sterol Biosynthesis Pathway Enzyme Inhibition (e.g., Δ14 Reductases)

There is no available data to suggest that this compound inhibits enzymes involved in the sterol biosynthesis pathway, such as Δ14 reductases. This pathway is crucial for the production of cholesterol and other essential sterols. While various chemical agents are known to interfere with this pathway, the effects of this compound have not been a subject of published research.

Receptor Binding Affinity and Ligand Interactions

Tachykinin Receptor Binding

No studies have been found that report on the binding affinity of this compound for any of the tachykinin receptors (NK1, NK2, or NK3). These receptors are involved in a variety of physiological processes, including pain transmission and inflammation.

Opioid Receptor Binding and Antagonism (extrapolated from analogues)

Direct binding studies on this compound at opioid receptors are not available. However, research on structurally related N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines provides insight into potential opioid receptor interactions. These analogues have been shown to act as pure opioid receptor antagonists. The antagonist properties are a feature of the core structure rather than the nature of the N-substituent.

Studies on these piperidine (B6355638) analogues have demonstrated that the presence of both the 3- and 4-methyl groups contributes to a higher antagonist potency at mu (µ), kappa (κ), and delta (δ) opioid receptors compared to analogues lacking one or both of these methyl groups. Furthermore, N-phenylpropyl substituted analogues consistently exhibit greater antagonist potency than their N-methyl counterparts.

A structurally related compound, (+/-)-4-[(N-allyl-cis-3-methyl-4-piperidinyl)phenylamino]-N,N-diethylbenzamide, has been found to have good affinity and selectivity for the delta (δ) opioid receptor, where it acts as an agonist. This suggests that modifications to the phenylmorpholine scaffold can lead to varied activities at opioid receptors.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of selected N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Analogues

| Compound | N-Substituent | µ Ki (nM) | δ Ki (nM) | κ Ki (nM) |

| RTI-5989-1 | -(CH₂)₃-Cyclohexyl | 0.74 | 322 | 122 |

| RTI-5989-2 (cis isomer) | -(CH₂)₃-Cyclohexyl | 11.4 | 931 | 298 |

Data extrapolated from analogues as reported in scientific literature.

Adrenergic Receptor Interactions (e.g., β1 adrenergic receptor)

There is no scientific data available regarding the binding affinity or functional activity of this compound at adrenergic receptors, including the β1 adrenergic receptor.

Cellular and Subcellular Effects in In Vitro Systems

Neurotransmitter Release and Reuptake in Synaptosomal Models

This compound, also known as phendimetrazine, is recognized as a prodrug, meaning it is pharmacologically inactive until it is metabolized in the body into its active components. nih.govnih.gov In vitro studies utilizing rat brain synaptosomes—isolated nerve terminals used to study neurochemical processes—have demonstrated that phendimetrazine itself has no significant effect on the uptake or release of the neurotransmitters dopamine (DA), norepinephrine (NE), or serotonin (5-HT). nih.govdrugbank.com

The primary pharmacological activity of phendimetrazine is attributable to its metabolites, particularly phenmetrazine and, to a lesser extent, pseudophenmetrazine. nih.gov Research conducted on rat brain synaptosomes has elucidated the specific actions of these metabolites on monoamine transporters.

Phenmetrazine, the major active metabolite, is a potent substrate-type releaser at norepinephrine and dopamine transporters. nih.govyoutube.com This means it is transported into the neuron and triggers the release of these neurotransmitters from the nerve terminal. In these synaptosomal models, phenmetrazine demonstrated a high potency for releasing norepinephrine and dopamine. nih.gov

The other N-demethylated metabolite, pseudophenmetrazine, showed a more modest effect. It was found to be a moderately potent releaser of norepinephrine and a weak inhibitor of dopamine reuptake. nih.gov In contrast, all tested compounds, including phendimetrazine and its metabolites, were found to be weak or inactive at serotonin transporters. nih.gov

These findings from in vitro synaptosomal preparations underscore that the stimulant effects of phendimetrazine are a consequence of its metabolic conversion to phenmetrazine, which then acts as a potent norepinephrine and dopamine releasing agent. nih.gov

Table 1: In Vitro Activity of Phendimetrazine and its Metabolites at Monoamine Transporters in Rat Brain Synaptosomes

| Compound | Action | Dopamine (DA) | Norepinephrine (NE) | Serotonin (5-HT) |

|---|---|---|---|---|

| Phendimetrazine | Release (EC₅₀, nM) | >10,000 | >10,000 | >10,000 |

| Uptake Inhibition (IC₅₀, nM) | >10,000 | >10,000 | >10,000 | |

| Phenmetrazine | Release (EC₅₀, nM) | 131 | 50 | >10,000 |

| Uptake Inhibition (IC₅₀, nM) | 1,480 | 3,110 | >10,000 | |

| Pseudophenmetrazine | Release (EC₅₀, nM) | >10,000 | 514 | >10,000 |

| Uptake Inhibition (IC₅₀, nM) | 2,630 | >10,000 | >10,000 |

Data sourced from Rothman et al. (2009). EC₅₀ represents the half-maximal effective concentration for release, and IC₅₀ represents the half-maximal inhibitory concentration for uptake. A lower value indicates greater potency. nih.gov

Modulation of Cellular Processes (e.g., anti-platelet activity in research models)

Based on a comprehensive review of available scientific literature, no research studies were identified that investigated the in vitro effects of this compound or its metabolites on platelet activity or other specific cellular processes outside of neurotransmitter transporter assays.

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for separating the cis-isomer from its trans-counterpart and other potential impurities, as well as for resolving its enantiomers.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a rapid and effective preliminary method for assessing the purity of cis-3,4-dimethyl-2-phenylmorpholine and for monitoring the progress of its synthesis. The separation on a TLC plate is based on the differential partitioning of compounds between the stationary phase (typically silica (B1680970) gel) and the mobile phase.

In the analysis of phenylmorpholine analogs, a common mobile phase system consists of a mixture of a polar organic solvent and a less polar organic solvent. For instance, the purification of the related compound 3-methyl-2-phenylmorpholine has been successfully conducted using a mobile phase of methanol (B129727) and dichloromethane. nih.gov By adjusting the ratio of these solvents, the retention factor (Rf) can be optimized to achieve clear separation. The selection of an appropriate mobile phase is crucial for resolving the cis and trans isomers, which may exhibit slight differences in polarity. Visualization of the spots on the TLC plate is typically achieved under UV light, given the phenyl group's chromophoric nature, or by using chemical staining agents.

Table 1: Representative TLC Parameters for Phenylmorpholine Analogs

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Methanol/Dichloromethane (e.g., 1:9 v/v) |

| Visualization | UV Lamp (254 nm), Potassium Permanganate Stain |

| Expected Rf | The Rf value would be specific to the exact conditions, with the cis and trans isomers expected to have distinct, but potentially close, values. |

Advanced Liquid Chromatography Methods (e.g., HPLC, Chiral HPLC)

High-Performance Liquid Chromatography (HPLC) offers superior resolution and quantitative capability compared to TLC, making it the standard for purity assessment and the separation of diastereomers like cis- and trans-3,4-dimethyl-2-phenylmorpholine. Reversed-phase HPLC, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase, is commonly employed.

The separation of isomers of related compounds, such as fluorophenmetrazine, has been achieved with retention times allowing for their distinct identification. ljmu.ac.uk For this compound, a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape, would be a typical starting point for method development.

Chiral HPLC is an indispensable technique for separating the enantiomers of this compound. csfarmacie.cz This is accomplished using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. csfarmacie.cznih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® or Chiralcel® columns), are widely successful for separating a broad range of chiral pharmaceuticals. mdpi.com The mobile phase in chiral HPLC often consists of a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol (B130326) or ethanol), sometimes with a small amount of an amine modifier (like diethylamine) to improve the chromatography of basic compounds. mdpi.com The ability to resolve all four stereoisomers (the two enantiomers of the cis diastereomer and the two enantiomers of the trans diastereomer) is a testament to the power of modern chiral chromatography. sigmaaldrich.com

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show characteristic absorption bands.

Key expected absorptions include:

C-H stretching (aromatic): Typically found just above 3000 cm⁻¹.

C-H stretching (aliphatic): Found just below 3000 cm⁻¹.

C=C stretching (aromatic): Peaks in the 1600-1450 cm⁻¹ region.

C-O-C stretching (ether): A strong, characteristic band typically in the 1150-1085 cm⁻¹ region.

C-N stretching (amine): Usually in the 1250-1020 cm⁻¹ region.

Crucially, the IR spectra of cis and trans isomers of morpholine (B109124) derivatives can be distinguished in the fingerprint region (below 1500 cm⁻¹). For example, in the case of 3-methyl-2-phenylmorpholine hydrochlorides, the cis isomer exhibits intense bands at specific wavenumbers that are different from those of the trans isomer. mdma.ch A similar distinction would be expected for the cis- and trans-3,4-dimethyl-2-phenylmorpholine isomers. The gas-phase IR spectrum of the related compound phendimetrazine (B1196318) ((+)-trans-3,4-dimethyl-2-phenylmorpholine) is available in the NIST database and serves as a valuable reference. nist.gov

Table 2: Principal FT-IR Absorption Regions for Phenylmorpholine Structures

| Functional Group | Expected Wavenumber Range (cm⁻¹) |

|---|---|

| Aromatic C-H | 3100-3000 |

| Aliphatic C-H | 2980-2850 |

| Aromatic C=C | 1600-1450 |

| C-O-C Ether Stretch | 1150-1085 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (molecular formula C₁₂H₁₇NO), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (191.27 g/mol ).

The fragmentation pattern provides a structural fingerprint. Common fragmentation pathways for phenylmorpholine-type structures involve cleavage of the morpholine ring. Expected fragments would include ions resulting from the loss of the methyl groups and cleavage at the bonds adjacent to the nitrogen and oxygen atoms. A key fragment often observed is the tropylium (B1234903) ion (m/z 91) or a related phenyl-containing cation. Analysis of related phenmetrazine compounds shows characteristic fragments that can help differentiate isomers. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of the parent molecule and its fragments, confirming that the measured mass corresponds to the chemical formula C₁₂H₁₇NO and not another combination of atoms with the same nominal mass.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value (Predicted) | Possible Fragment Identity |

|---|---|

| 191 | [M]⁺, Molecular Ion |

| 176 | [M - CH₃]⁺ |

| 91 | [C₇H₇]⁺, Tropylium ion |

Nuclear Magnetic Resonance (NMR) for Structural Elucidation and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the detailed structure and stereochemistry of this compound. Both ¹H NMR and ¹³C NMR are employed to map the carbon-hydrogen framework of the molecule.

In ¹H NMR, the chemical shift (δ), multiplicity (singlet, doublet, triplet, etc.), and coupling constant (J) of each proton signal provide a wealth of information. The protons on the phenyl ring would appear in the aromatic region (typically δ 7.0-7.5 ppm). The protons on the morpholine ring and the methyl groups would appear in the aliphatic region (typically δ 1.0-4.5 ppm).

The stereochemical relationship (cis or trans) between the substituents at the C-2 and C-3 positions is determined primarily by the magnitude of the vicinal coupling constant (³J) between the protons at these positions (H-2 and H-3). The Karplus relationship predicts that the coupling constant between two vicinal protons depends on the dihedral angle between them. A trans relationship generally results in a larger coupling constant compared to a cis relationship. This principle was foundational in early studies determining the stereochemistry of phendimetrazine. nih.gov

¹³C NMR spectroscopy provides information on the different carbon environments in the molecule. The number of signals indicates the number of non-equivalent carbons. The chemical shifts of the carbons in the phenyl ring, the morpholine ring, and the methyl groups would all appear in characteristic regions of the spectrum.

By combining 1D (¹H, ¹³C) and 2D NMR experiments (such as COSY, HSQC, and HMBC), a complete and unambiguous assignment of all proton and carbon signals can be achieved, unequivocally confirming the structure and cis stereochemistry of the molecule.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| trans-3,4-Dimethyl-2-phenylmorpholine |

| Phendimetrazine ((+)-trans-3,4-dimethyl-2-phenylmorpholine) |

| 3-Methyl-2-phenylmorpholine |

| Fluorophenmetrazine |

| Acetonitrile |

| Dichloromethane |

| Diethylamine |

| Ethanol |

| Formic acid |

| n-Hexane |

| Isopropanol |

| Methanol |

One-Dimensional NMR (¹H, ¹³C)

One-dimensional NMR spectroscopy, encompassing both proton (¹H) and carbon-13 (¹³C) nuclei, provides fundamental information regarding the chemical environment of each atom within the this compound molecule. Analysis of chemical shifts, signal multiplicities, and coupling constants allows for the assignment of each proton and carbon, and offers significant insight into the compound's stereochemistry.

Research on the mesylate analogue of phendimetrazine bitartrate (B1229483), which corresponds to this compound, has demonstrated the power of ¹H and ¹³C NMR in conformational analysis. bgu.ac.il In a deuterated methylene (B1212753) chloride (CD₂Cl₂) solution, the ¹H NMR spectrum revealed the presence of two isomers in a ratio of approximately 17:1. bgu.ac.il This observation was mirrored in the ¹³C{¹H} NMR spectra. bgu.ac.il

The major isomer was determined to exist in a chair conformation, a common arrangement for six-membered rings. bgu.ac.il In this conformation, the 2-phenyl, 3-methyl, and N-methyl substituents all occupy equatorial positions. bgu.ac.il The assignment of this stereochemistry was supported by the presence of four antiperiplanar vicinal ¹H-¹H coupling constants, which are characteristic of such an arrangement. bgu.ac.il The minor species is also believed to adopt the same chair conformation with equatorially oriented 2-phenyl and 3-methyl groups. bgu.ac.il The key difference lies in the orientation of the N-methyl group, which is assigned an axial position in the minor isomer. bgu.ac.il This assignment is based on the characteristic upfield shift of the ring carbons that are in a gauche position relative to the N-methyl group, as well as the N-methyl carbon itself, when compared to the major isomer with its equatorial N-methyl group. bgu.ac.il

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the major isomer of this compound based on established principles and data from analogous structures.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H-2 | 4.1 - 4.5 | Doublet | ~9-10 |

| H-3 | 2.8 - 3.2 | Multiplet | |

| N-CH₃ | 2.2 - 2.4 | Singlet | |

| C-CH₃ | 0.8 - 1.0 | Doublet | ~6-7 |

| H-5 (axial) | 2.5 - 2.8 | Multiplet | |

| H-5 (equatorial) | 2.9 - 3.2 | Multiplet | |

| H-6 (axial) | 3.6 - 3.9 | Multiplet | |

| H-6 (equatorial) | 3.9 - 4.2 | Multiplet | |

| Phenyl-H | 7.2 - 7.5 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 80 - 85 |

| C-3 | 55 - 60 |

| N-CH₃ | 40 - 45 |

| C-CH₃ | 15 - 20 |

| C-5 | 45 - 50 |

| C-6 | 65 - 70 |

| Phenyl C (ipso) | 135 - 140 |

| Phenyl C (ortho, meta, para) | 125 - 130 |

Two-Dimensional NMR Techniques

While one-dimensional NMR provides a wealth of information, complex molecules like this compound often exhibit overlapping signals in their ¹H NMR spectra, which can complicate direct interpretation. Two-dimensional (2D) NMR techniques are instrumental in overcoming this challenge by spreading the spectral information across two frequency axes, revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show cross-peaks connecting H-2 with H-3, H-3 with the C-methyl protons, and the protons on C-5 with those on C-6, confirming the connectivity within the morpholine ring.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached. An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal in the one-dimensional spectra, greatly aiding in the unambiguous assignment of the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges, typically two to three bonds. HMBC is particularly useful for identifying quaternary carbons and for piecing together molecular fragments. For instance, correlations would be expected between the N-methyl protons and carbons C-3 and C-5, and between the phenyl protons and C-2, providing crucial structural confirmation.

Deuterium (B1214612) Labeling in NMR Studies

Deuterium (²H) labeling is a powerful technique used in NMR spectroscopy to simplify complex spectra and to probe specific aspects of molecular structure and dynamics. bgu.ac.il Since deuterium has a different gyromagnetic ratio than protium (B1232500) (¹H) and is typically not observed in a standard ¹H NMR experiment, selective replacement of protons with deuterium can lead to the disappearance of the corresponding signals in the ¹H NMR spectrum.

In the context of this compound, deuterium labeling could be strategically employed to:

Simplify Spectra: The morpholine ring protons often present as a complex set of overlapping multiplets. Synthesizing the molecule with deuterium at specific positions, for example at C-5, would remove the signals for the H-5 protons, thereby simplifying the spectrum and allowing for easier analysis of the remaining signals.

Confirm Signal Assignments: The disappearance of a specific signal upon deuteration provides definitive proof of its assignment. For instance, if a signal presumed to be from the N-methyl group disappears when the synthesis is performed using a deuterated methylating agent, this confirms the assignment.

Investigate Reaction Mechanisms: Deuterium labeling can be used as a tracer to follow the course of chemical reactions and to elucidate reaction mechanisms.

The use of acidic D₂O in NMR studies of the mesylate analogue of phendimetrazine bitartrate has been noted, which can lead to the exchange of labile protons, such as those on a nitrogen atom, for deuterium. bgu.ac.il This simplifies the spectrum by removing the N-H signal and its coupling to adjacent protons. While specific studies detailing extensive deuterium labeling for the synthesis of this compound are not widely reported in the readily available literature, the principles of this technique remain a valuable asset for detailed NMR-based structural analysis of this and related compounds.

Computational and Theoretical Studies

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are powerful computational techniques used to predict the binding orientation and affinity of a small molecule to its protein target. For cis-3,4-Dimethyl-2-phenylmorpholine, these simulations are critical for understanding its interactions with its primary biological targets: the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT). drugbank.comnih.govnih.gov It is also known to have agonist activity at α-adrenergic receptors. drugbank.compatsnap.com

Ligand and Receptor Preparation: The initial step involves obtaining the three-dimensional structures of the ligand, this compound, and its target receptors. The ligand's structure can be generated and optimized using computational chemistry software. For the receptors, since experimentally determined structures of human NET and DAT can be challenging to obtain, homology modeling is often employed, using the crystal structures of related transporters like the Drosophila melanogaster dopamine transporter (dDAT) as a template. nih.gov

Docking Simulations: Docking algorithms would then be used to place the this compound molecule into the binding sites of the NET and DAT models. These simulations would explore various possible conformations and orientations of the ligand within the active site, calculating a scoring function to estimate the binding affinity for each pose. The results would likely show key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the phenyl and morpholine (B109124) moieties of the ligand and specific amino acid residues in the transporter's binding pocket. For instance, interactions with key residues in the binding sites of monoamine transporters, which are known to be important for substrate and inhibitor binding, would be of particular interest. nih.gov

Table 1: Potential Interacting Residues in Molecular Docking of this compound

| Target Protein | Potential Interacting Residues | Type of Interaction |

| Norepinephrine Transporter (NET) | Aspartic Acid, Phenylalanine, Tyrosine | Electrostatic, Pi-Pi Stacking |

| Dopamine Transporter (DAT) | Aspartic Acid, Serine, Phenylalanine | Electrostatic, Hydrogen Bonding, Pi-Pi Stacking |

| α-Adrenergic Receptors | Aspartic Acid, Phenylalanine, Serine | Ionic, Aromatic, Polar |

These simulations can help explain the compound's potency and selectivity and guide the design of new analogs with improved pharmacological profiles.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net For this compound and its analogs, QSAR studies can identify the key molecular features that contribute to their activity as norepinephrine-dopamine releasing agents.

Descriptor Calculation: A QSAR study would begin by generating a dataset of phenylmorpholine derivatives with known activities. For each compound, a wide range of molecular descriptors would be calculated, including physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and topological indices (e.g., molecular connectivity).

Model Building and Validation: Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a mathematical model that relates the descriptors to the biological activity. researchgate.net A robust QSAR model would be able to predict the activity of new, untested compounds. For sympathomimetic amines, key structural features influencing activity often include the nature and position of substituents on the phenyl ring and the stereochemistry of the morpholine ring. nih.gov

Table 2: Key Descriptors in a Hypothetical QSAR Study of Phenylmorpholine Analogs

| Descriptor Class | Specific Descriptor Example | Potential Influence on Activity |

| Electronic | Phenyl Ring Substituent Hammett Constant | Modulates interaction with receptor |

| Steric | Molar Refractivity | Affects binding pocket fit |

| Lipophilic | LogP | Influences blood-brain barrier penetration |

| Topological | Kier & Hall Shape Indices | Describes molecular size and branching |

The insights gained from QSAR can guide the synthesis of new derivatives with enhanced potency and selectivity.

Molecular Dynamics (MD) Simulations for Conformational Changes and Binding Mechanisms

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time. nih.gov For this compound, MD simulations can reveal the conformational changes that occur upon binding to NET and DAT, and elucidate the step-by-step mechanism of how it is transported or inhibits reuptake.

Simulation Setup: An MD simulation would start with the docked complex of this compound and the transporter embedded in a model lipid bilayer with water and ions to mimic the cellular environment.

Simulation and Analysis: The simulation would then calculate the forces between all atoms in the system and use these to predict their movements over a period of nanoseconds to microseconds. Analysis of the simulation trajectory can reveal:

Conformational Flexibility: How the ligand and protein side chains move and adapt to each other.

Binding Stability: The stability of key interactions over time.

Water Dynamics: The role of water molecules in the binding process.

Transport Pathway: The potential pathway of the ligand through the transporter.

These simulations can provide a deeper understanding of the molecular events that underlie the pharmacological action of this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations can provide fundamental insights into its chemical properties.

Calculations and Properties: DFT calculations can be used to determine a variety of molecular properties, including:

Optimized Geometry: The most stable three-dimensional structure of the molecule.

Electron Distribution: The distribution of electron density, which reveals the molecule's polarity and reactive sites.

Frontier Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are key to understanding chemical reactivity.

Electrostatic Potential: This can be mapped onto the molecular surface to identify regions that are likely to engage in electrostatic interactions.

Table 3: Hypothetical DFT Calculation Results for this compound

| Property | Calculated Value/Observation | Significance |

| HOMO-LUMO Gap | ~5-7 eV | Indicates chemical stability |

| Dipole Moment | ~1-3 Debye | Reflects molecular polarity |

| Electrostatic Potential | Negative potential around oxygen and nitrogen atoms | Indicates sites for electrophilic attack or hydrogen bonding |

These calculations can help to rationalize the observed chemical behavior of this compound and predict its reactivity in different chemical environments, including its metabolic fate.

Future Directions in Research on Cis 3,4 Dimethyl 2 Phenylmorpholine

Development of Novel Stereoselective Synthetic Pathways

The synthesis of cis-3,4-Dimethyl-2-phenylmorpholine has been documented, involving the reaction of N-methylethanolamine with 2-bromopropiophenone (B137518) followed by reductive cyclization using formic acid. wikipedia.org However, there is a growing emphasis in medicinal chemistry on the development of highly efficient and stereoselective synthetic routes. Future research will likely focus on asymmetric synthesis strategies to selectively produce the desired (2S,3S)-enantiomer, which is the active form of phendimetrazine (B1196318). wikipedia.org The development of new chiral catalysts and methodologies for the stereocontrolled construction of the morpholine (B109124) ring is a key area of interest. rsc.org Such advancements would not only streamline the manufacturing process but also ensure a higher purity of the final active pharmaceutical ingredient, minimizing potential off-target effects from other stereoisomers. The exploration of enzymatic and chemo-enzymatic methods could also offer greener and more efficient alternatives to traditional chemical synthesis. rsc.org

Exploration of Undiscovered Molecular Targets and Mechanisms

Phendimetrazine primarily functions as a prodrug, with its pharmacological activity largely attributed to its metabolite, phenmetrazine. wikipedia.orgnih.gov Phenmetrazine is known to act as a releasing agent for norepinephrine (B1679862) and dopamine (B1211576). wikipedia.orgdrugbank.com However, the full spectrum of molecular targets for both phendimetrazine and its metabolites may not be completely understood. Future investigations are expected to employ advanced techniques such as chemical proteomics and affinity-based probes to identify novel binding partners and off-target interactions within the central nervous system and peripheral tissues. nih.gov Unraveling these undiscovered molecular targets could elucidate the mechanisms behind some of the compound's side effects and may reveal new therapeutic opportunities. Furthermore, a deeper understanding of the metabolic pathways and the enzymes involved in the conversion of phendimetrazine to phenmetrazine could lead to strategies for modulating its pharmacokinetic profile. drugbank.com

Rational Design of Highly Selective and Potent Analogues based on SAR

Structure-activity relationship (SAR) studies are crucial for the development of new chemical entities with improved properties. Research on phenmetrazine analogues, such as fluorinated derivatives, has already demonstrated that modifications to the chemical structure can significantly alter their potency and selectivity for monoamine transporters. nih.govnih.gov Future research will focus on the rational design of novel analogues of this compound. By systematically modifying the phenyl ring, the methyl groups, and the morpholine scaffold, medicinal chemists aim to develop compounds with enhanced selectivity for specific dopamine and norepinephrine transporter subtypes, potentially separating the desired therapeutic effects from adverse reactions like abuse potential and cardiovascular side effects. google.com The goal is to create analogues that retain or improve upon the anorectic effects while minimizing central nervous system stimulation and other undesirable properties.

Table 1: Activity of Phenmetrazine Analogues at Monoamine Transporters

| Compound | DAT IC50 (µM) | NET IC50 (µM) | SERT IC50 (µM) |

| 2-FPM | < 2.5 | < 2.5 | > 80 |

| 3-FPM | < 2.5 | < 2.5 | > 80 |

| 4-FPM | < 2.5 | < 2.5 | > 80 |

| Cocaine | < 2.5 | < 2.5 | > 80 |

| Data sourced from studies on fluorinated phenmetrazine derivatives, demonstrating comparable potency to cocaine at DAT and NET with significantly less effect at SERT. nih.govnih.gov |

Advanced Computational Chemistry Applications for Predictive Modeling

In silico methods are becoming indispensable tools in modern drug discovery. nih.govmdpi.com Future research on this compound and its analogues will increasingly leverage advanced computational chemistry applications. Molecular docking and molecular dynamics simulations can be used to model the interactions of these compounds with their target proteins, such as the dopamine and norepinephrine transporters, at an atomic level. mdpi.comresearchgate.net These predictive models can help to rationalize observed SAR data and guide the design of new analogues with desired binding affinities and selectivity profiles. nih.govjohnshopkins.edu Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity and potential toxicity of virtual compounds before their synthesis, thereby accelerating the drug discovery process and reducing the reliance on extensive experimental screening. researchgate.net

Investigation of Non-Traditional Biological Activities in Research Models

While this compound is primarily known for its use in weight management, its pharmacological profile suggests that it may have other, as-yet-unexplored therapeutic applications. choosingtherapy.com Emerging evidence suggests that phendimetrazine could be a candidate for the treatment of cocaine dependence. nih.govresearchgate.net Future research should investigate these non-traditional biological activities in relevant preclinical research models. For instance, its effects on mood, cognition, and other central nervous system functions could be explored in animal models of depression, ADHD, or other neurological and psychiatric disorders. Such studies could potentially lead to the repurposing of this compound or its analogues for new therapeutic indications, expanding their clinical utility beyond obesity. google.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for cis-3,4-Dimethyl-2-phenylmorpholine to optimize yield and stereochemical purity?

- Methodological Answer : Electrochemical synthesis under controlled temperature and atmosphere is a promising approach. For example, analogous morpholine derivatives have been synthesized via electrochemical coupling of precursors (e.g., dianionic intermediates with brominated substrates) at low temperatures (0–25°C) to minimize isomerization. Reaction optimization should include monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) to confirm stereochemistry .

- Key Data :

| Temperature (°C) | Yield (%) | Dominant Isomer |

|---|---|---|

| 0 | 49 | cis-3,4 |

| 25 | 33 | cis-1 |

Q. Which analytical techniques are critical for confirming the structural integrity of cis-3,4-Dimethyl-2-phenylmorpholine?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to resolve methyl and phenyl group configurations (e.g., δ 6.72–7.75 ppm for aromatic protons, δ 126–139 ppm for carbons in fused rings) .

- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy (e.g., observed m/z 428.0999 vs. calculated 428.1018 for analogous compounds) .

- X-ray Crystallography : For absolute stereochemical confirmation, co-crystallization with target enzymes or resolving agents can provide definitive structural data .

Advanced Research Questions

Q. How can researchers address isomer instability or decomposition during the synthesis of cis-3,4-Dimethyl-2-phenylmorpholine?

- Methodological Answer : Isomer stability is highly temperature-dependent. For example, cis-3,4 isomers may decompose to more stable isomers (e.g., cis-1) at elevated temperatures. Mitigation strategies include:

- Conducting reactions under inert atmospheres (e.g., argon) to prevent oxidation.

- Using low-temperature conditions (0–10°C) and short reaction times to kinetically favor the desired isomer .

- Employing stabilizing agents (e.g., crown ethers) to shield sterically hindered groups from rearrangement .

Q. What strategies are effective for evaluating the bioactivity of cis-3,4-Dimethyl-2-phenylmorpholine in enzyme inhibition assays?

- Methodological Answer :

- Kinase Inhibition Assays : Use X-ray crystallography to map binding sites, as demonstrated for structurally similar bisindole alkaloids (e.g., cis-3,4-dihydrohamacanthin B bound to MRSA pyruvate kinase at lipophilic sites) .